molecular formula C18H25NO B187429 Adamantan-1-yl-(2-methoxy-benzyl)-amine CAS No. 332108-40-4

Adamantan-1-yl-(2-methoxy-benzyl)-amine

Cat. No.: B187429
CAS No.: 332108-40-4
M. Wt: 271.4 g/mol
InChI Key: MIQSIHPLVJIADK-UHFFFAOYSA-N
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Description

Adamantan-1-yl-(2-methoxy-benzyl)-amine is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of a methoxyphenyl group into the adamantane framework enhances the compound’s chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adamantan-1-yl-(2-methoxy-benzyl)-amine typically involves the reaction of adamantan-1-amine with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Adamantan-1-yl-(2-methoxy-benzyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Boron tribromide, lithium aluminum hydride, anhydrous conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

Adamantan-1-yl-(2-methoxy-benzyl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Adamantan-1-yl-(2-methoxy-benzyl)-amine involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid framework that can interact with various biological receptors, while the methoxyphenyl group can modulate the compound’s binding affinity and selectivity. These interactions can lead to the modulation of neurotransmitter systems, enzyme activities, and other cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent hydrocarbon with a similar cage-like structure.

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Memantine: A medication used to treat Alzheimer’s disease, also based on the adamantane structure.

Uniqueness

Adamantan-1-yl-(2-methoxy-benzyl)-amine is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This modification enhances the compound’s potential for various applications, distinguishing it from other adamantane derivatives.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]adamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-20-17-5-3-2-4-16(17)12-19-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15,19H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQSIHPLVJIADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373330
Record name 1-adamantyl(2-methoxybenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332108-40-4
Record name N-[(2-Methoxyphenyl)methyl]tricyclo[3.3.1.13,7]decan-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332108-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((2-Methoxyphenyl)methyl)tricyclo(3.3.1.13,7)decan-1-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332108404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-adamantyl(2-methoxybenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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